1,3-Diphenyl-1H-furo[3,2-c]pyrazole-5-carbaldehyde
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Overview
Description
1,3-Diphenyl-1H-furo[3,2-c]pyrazole-5-carbaldehyde is a heterocyclic compound that features a fused furan and pyrazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-1H-furo[3,2-c]pyrazole-5-carbaldehyde typically involves multi-component reactions. One common method is the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with suitable reagents under controlled conditions. For instance, a mixture of pyrazole-4-carbaldehyde, formic acid, and hydroxylamine hydrochloride can be heated to form the corresponding oxime, which is then dehydrated using orthophosphoric acid to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar procedures could be adapted for large-scale production, focusing on optimizing yield and minimizing the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenyl-1H-furo[3,2-c]pyrazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1,3-Diphenyl-1H-furo[3,2-c]pyrazole-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anticancer and antiviral properties.
Material Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1,3-Diphenyl-1H-furo[3,2-c]pyrazole-5-carbaldehyde involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to active sites of enzymes or receptors, thereby inhibiting their function. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
- 1,3-Diphenyl-1H-pyrazole-4-carbonitrile
- 3,5-Diphenyl-1H-pyrazole
Uniqueness
1,3-Diphenyl-1H-furo[3,2-c]pyrazole-5-carbaldehyde is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous, such as in the design of new drugs or advanced materials .
Properties
CAS No. |
62680-29-9 |
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Molecular Formula |
C18H12N2O2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
1,3-diphenylfuro[3,2-c]pyrazole-5-carbaldehyde |
InChI |
InChI=1S/C18H12N2O2/c21-12-15-11-16-18(22-15)17(13-7-3-1-4-8-13)19-20(16)14-9-5-2-6-10-14/h1-12H |
InChI Key |
VZQCWJRQWQOCPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C2OC(=C3)C=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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